molecular formula C9H6BrNO2 B1413801 3-Bromo-2-cyano-6-methylbenzoic acid CAS No. 1807028-98-3

3-Bromo-2-cyano-6-methylbenzoic acid

Cat. No.: B1413801
CAS No.: 1807028-98-3
M. Wt: 240.05 g/mol
InChI Key: PVWCCQQGWNKYNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2-cyano-6-methylbenzoic acid is a high-value, multi-functional synthetic intermediate designed for advanced research and development. Its structure incorporates three distinct reactive sites—a bromine atom, a cyano group, and a carboxylic acid—that enable diverse chemical transformations and facilitate the construction of complex molecular architectures. This makes it particularly valuable in medicinal chemistry and materials science. The compound serves as a key precursor in nucleophilic substitution and metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille), where the bromine atom acts as a superior leaving group . The strongly electron-withdrawing cyano group ortho to the carboxylic acid can influence the acidity and electronic properties of the ring, and can itself be transformed, for example, by reduction to a valuable aminomethyl group . The carboxylic acid moiety allows for further derivatization into esters, amides, or other functional groups, offering researchers extensive flexibility . In practical applications, this benzoic acid derivative is employed in the synthesis of more complex organic molecules, especially in the development of pharmaceuticals and agrochemicals . Its utility is highlighted in research, such as the synthesis of positive allosteric modulators for metabotropic glutamate receptors, a target for central nervous system disorders . Intended Application Areas: • Pharmaceutical Research & Intermediate Synthesis • Agrochemical Intermediate Development • Material Science and Polymer Chemistry • General Organic Synthesis and Methodology Attention: For research use only. Not for human or veterinary use.

Properties

IUPAC Name

3-bromo-2-cyano-6-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2/c1-5-2-3-7(10)6(4-11)8(5)9(12)13/h2-3H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVWCCQQGWNKYNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Br)C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination and Cyanation Steps

  • Starting Materials : The synthesis often begins with 2-methylbenzoic acid or its derivatives. Bromination is typically carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent.

  • Reaction Conditions : The bromination reaction is often conducted in solvents like chlorobenzene or acetonitrile at temperatures ranging from 40°C to 100°C. The use of a catalyst such as iron (III) chloride can enhance the reaction rate.

  • Cyanation : Following bromination, cyanation is achieved through electrophilic aromatic substitution. This step may involve the use of cyanide sources in the presence of strong bases.

Carboxylation and Final Steps

  • Carboxylation : If necessary, carboxylation reactions may be performed to introduce or modify the carboxylic acid group.

  • Purification : Final purification involves techniques such as recrystallization or chromatography to isolate the pure compound.

Industrial Production Methods

Industrial production of 3-Bromo-2-cyano-6-methylbenzoic acid involves scaling up the synthetic routes while optimizing reaction conditions for higher yields and purity. Key techniques include:

  • Continuous Flow Processes : These allow for better control over reaction parameters such as temperature and reactant concentrations, enhancing efficiency and reducing waste.

  • Automated Control Systems : These systems ensure consistent reaction conditions, which are crucial for maintaining product quality.

  • Purification Techniques : Industrial settings often employ advanced purification methods like column chromatography or crystallization to achieve high purity products.

Reaction Conditions and Reagents

Reaction Step Reagents Solvents Conditions
Bromination Bromine or NBS, Iron(III) chloride Chlorobenzene, Acetonitrile 40°C to 100°C, Reflux
Cyanation Cyanide sources, Strong bases (e.g., NaH) Polar aprotic solvents (e.g., DMF) Room temperature to 100°C
Purification Various solvents (e.g., Ethyl acetate) - Room temperature, Vacuum

Research Findings and Applications

This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals. Its unique functional groups make it suitable for various chemical transformations, including nucleophilic substitution and cross-coupling reactions. The compound's applications extend to biological studies, where it can be used to investigate enzyme inhibition and protein-ligand interactions.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-cyano-6-methylbenzoic acid can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions, or chromium trioxide (CrO3) in acetic acid.

Major Products:

    Nucleophilic Substitution: Formation of substituted benzoic acids or benzonitriles.

    Reduction: Formation of 3-bromo-2-amino-6-methylbenzoic acid.

    Oxidation: Formation of 3-bromo-2-cyano-6-carboxybenzoic acid.

Scientific Research Applications

3-Bromo-2-cyano-6-methylbenzoic acid has diverse applications in scientific research, including:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Drug Discovery: Investigated for its potential as a building block in the development of new therapeutic agents, particularly those targeting specific biological pathways.

    Material Science: Utilized in the preparation of self-assembled monolayers (SAMs) on gold surfaces, which are important in the study of surface chemistry and nanotechnology.

    Biological Studies: Employed in the synthesis of biologically active compounds for studying enzyme inhibition, receptor binding, and other biochemical processes.

Mechanism of Action

The mechanism of action of 3-Bromo-2-cyano-6-methylbenzoic acid depends on its specific application. In drug discovery, it may act by binding to a target protein or enzyme, thereby modulating its activity. The presence of the bromine and cyano groups can enhance the compound’s ability to interact with biological targets through halogen bonding and hydrogen bonding interactions. The methyl group can influence the compound’s lipophilicity and membrane permeability, affecting its bioavailability and distribution within biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

3-Bromo-4-cyano-2-methylbenzoic acid (CAS: 1806060-89-8) shares the same molecular formula (C₉H₆BrNO₂) and weight (240.06 g/mol) as the target compound but differs in substituent placement: the cyano group is at position 4 instead of 2.

Functional Group Variants

3-Bromo-2-methoxy-6-methylbenzoic acid (CAS: 681467-88-9)
  • Molecular Formula : C₉H₉BrO₃
  • Molecular Weight : 245.07 g/mol
  • Key Difference: The cyano group is replaced by a methoxy (-OCH₃) group. Methoxy is electron-donating, which reduces the carboxylic acid’s acidity compared to the cyano-substituted analog. This compound is less reactive in nucleophilic aromatic substitution but may exhibit improved solubility in polar solvents due to hydrogen bonding .
4-Bromo-3-methylbenzoic acid (CAS: 7697-28-1)
  • Molecular Formula : C₈H₇BrO₂
  • Molecular Weight : 215.05 g/mol
  • Key Difference: Lacks both the cyano group and the methyl group at position 5. The absence of electron-withdrawing groups increases the carboxylic acid’s acidity (lower pKa) compared to the target compound. Bromine at position 4 (para to the carboxylic acid) may enhance stability in electrophilic substitutions .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity Highlights
3-Bromo-2-cyano-6-methylbenzoic acid C₉H₆BrNO₂ 240.06 Br (C3), CN (C2), CH₃ (C6) High reactivity in cross-coupling reactions
3-Bromo-4-cyano-2-methylbenzoic acid C₉H₆BrNO₂ 240.06 Br (C3), CN (C4), CH₃ (C2) Altered regioselectivity in Suzuki reactions
3-Bromo-2-methoxy-6-methylbenzoic acid C₉H₉BrO₃ 245.07 Br (C3), OCH₃ (C2), CH₃ (C6) Reduced acidity, improved solubility
4-Bromo-3-methylbenzoic acid C₈H₇BrO₂ 215.05 Br (C4), CH₃ (C3) Higher acidity, para-bromine stability

Q & A

Q. What synthetic methodologies are recommended for preparing 3-bromo-2-cyano-6-methylbenzoic acid, and how can competing side reactions be minimized?

Answer:

  • Stepwise bromination and cyanation : Start with 2-cyano-6-methylbenzoic acid. Electrophilic bromination using Br₂ in the presence of FeBr₃ or AlCl₃ as a catalyst at 0–25°C can introduce the bromine atom at the 3-position. Monitor reaction progress via TLC or HPLC to avoid over-bromination.
  • Mitigating steric hindrance : The methyl and cyano groups at positions 2 and 6 may hinder bromination. Optimize solvent polarity (e.g., DCM or DMF) to improve reactivity .
  • Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the product. Confirm purity via H¹/C¹³ NMR and GC-MS (>98% purity) .

Q. How should researchers characterize the crystal structure of this compound?

Answer:

  • Single-crystal X-ray diffraction (SCXRD) : Grow crystals via slow evaporation in ethanol or acetonitrile. Collect data using a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
  • Refinement with SHELXL : Use SHELX-2018 for structure solution and refinement. Key parameters:
    • R-factor : Aim for <5% (e.g., R₁ = 0.045, wR₂ = 0.115).
    • Hydrogen bonding : Analyze intermolecular interactions (e.g., O–H···N between carboxylic acid and cyano groups) .
  • Visualization : Mercury software can model packing diagrams and hydrogen-bond networks .

Q. What analytical techniques are critical for verifying the electronic effects of substituents in this compound?

Answer:

  • IR spectroscopy : Identify ν(C≡N) at ~2240 cm⁻¹ and ν(COOH) at ~2500–3300 cm⁻¹. Compare with DFT-calculated vibrational spectra.
  • NMR analysis :
    • H¹ NMR : The aromatic proton at position 4 (para to Br) shows deshielding (δ ~8.2 ppm).
    • C¹³ NMR : Confirm Br’s inductive effect via shifts at C3 (δ ~125 ppm) and C2 (cyano, δ ~115 ppm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when synthesizing derivatives of this compound?

Answer:

  • Mechanistic studies : Use computational tools (e.g., Gaussian) to model transition states. For example, steric hindrance from the methyl group may reduce Suzuki coupling efficiency with arylboronic acids.

  • Optimization table :

    ConditionYield (%)Notes
    Pd(PPh₃)₄, K₂CO₃45Baseline
    Pd(OAc)₂, XPhos68Improved ligand steric bulk
    Microwave, 100°C75Enhanced kinetics
  • Validation : Cross-check results with LC-MS and kinetic isotope effect (KIE) studies .

Q. What strategies are effective for studying the compound’s potential as a kinase inhibitor scaffold?

Answer:

  • Docking simulations : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase). The cyano group may form hydrogen bonds with Lys721.
  • SAR studies : Synthesize analogs (e.g., replacing Br with Cl or modifying the methyl group). Test IC₅₀ values via fluorescence-based kinase assays.
  • Data contradiction example : If in vitro activity (IC₅₀ = 50 nM) conflicts with cellular assays (IC₅₀ = 5 µM), investigate membrane permeability via logP calculations (ADMET Predictor™) .

Q. How can computational chemistry predict the stability of this compound under varying pH conditions?

Answer:

  • pKa prediction : Use ChemAxon or ACD/Labs to estimate pKa values:
    • Carboxylic acid: pKa ~2.7.
    • Cyano group: Minimal protonation below pH 10.
  • Degradation pathways : Simulate hydrolysis (e.g., Br substitution by OH⁻) via transition state modeling (Gaussian 16). Validate experimentally via stability studies in buffers (pH 1–14, 37°C) .

Methodological Best Practices

Q. How should researchers address discrepancies between experimental and theoretical spectral data?

Answer:

  • Triangulation : Compare IR, NMR, and MS data with DFT calculations (B3LYP/6-31G* basis set). For example, if experimental ν(C≡N) deviates by >20 cm⁻¹, re-examine solvent effects or crystal packing .
  • Error sources :
    • Solvent polarity : Simulate DMSO-d⁶ effects using PCM models.
    • Crystal vs. solution : SCXRD (solid-state) vs. NMR (solution) comparisons .

Q. What protocols ensure reproducibility in catalytic applications of this compound?

Answer:

  • Standardized conditions :
    • Catalyst loading: 5 mol% Pd, 2 equiv. base (Cs₂CO₃).
    • Solvent: Anhydrous DMF, degassed via N₂ bubbling.
  • Data reporting : Include full characterization (NMR, HRMS) and negative controls (e.g., no catalyst) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-2-cyano-6-methylbenzoic acid
Reactant of Route 2
Reactant of Route 2
3-Bromo-2-cyano-6-methylbenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.